5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMADDCKWGCYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Helicobacter pylori.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural similarity to C445-0155 .
Pharmacological Potential
- Nitro-Containing Derivatives : Compounds like the target and C445-0155 may exhibit antimicrobial or antiparasitic activity due to nitro groups’ redox-active properties .
- Chlorophenyl Derivatives : The 2-chlorophenyl group in the target compound could enhance cytotoxicity, as seen in chlorinated analogs from –17 .
- Methylsulfanyl Derivatives () : Simpler structures with chloro and methyl groups are often explored for anti-inflammatory or CNS activity .
NMR and Spectral Data
Biological Activity
5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the class of triazoloquinazolines, which are known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature and experimental studies.
Chemical Structure and Properties
- Molecular Formula : C24H18ClN5O4S
- Molecular Weight : 507.9 g/mol
- CAS Number : 901756-12-5
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, which is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicate moderate cytotoxicity across different types of cancer:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | 39.41 |
| Human prostate cancer (PC3) | Not specified |
| Colorectal carcinoma (HCT-116) | 17.35 |
In a study conducted by Abul-Khair et al., the synthesized derivatives exhibited varying degrees of cytotoxicity, with some compounds showing significant inhibition against colorectal carcinoma cells (IC50 = 17.35 µM) and hepatocellular carcinoma (IC50 = 29.47 µM) .
The mechanism through which this compound exerts its anticancer effects has been explored in vitro. Key findings include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis .
- Apoptosis Induction : The compound influences apoptotic pathways by modulating the expression levels of proteins such as p53 and Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is often linked to their structural features. Modifications on the quinazoline and triazole rings can significantly affect their potency and selectivity towards cancer cells. For instance:
- The presence of electron-withdrawing groups like nitro groups enhances cytotoxicity.
- Substituents on the phenyl rings can alter binding affinity to target proteins involved in tumor growth.
Case Studies
- Study on Anticancer Activity : A series of synthesized triazoloquinazolines were evaluated for their anticancer properties against multiple cell lines, revealing that compounds with specific substituents showed enhanced activity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets such as EGFR and topoisomerase II, suggesting potential mechanisms for its anticancer effects .
Future Directions
Further research is needed to explore:
- In Vivo Studies : To validate the anticancer efficacy observed in vitro.
- Mechanistic Studies : To fully elucidate the pathways involved in its biological activity.
- Clinical Trials : To assess safety and efficacy in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
